Cas no 2227825-61-6 ((2R)-4-(2,4,6-trifluorophenyl)butan-2-ol)

(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
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- (2R)-4-(2,4,6-trifluorophenyl)butan-2-ol
- EN300-1802636
- 2227825-61-6
-
- インチ: 1S/C10H11F3O/c1-6(14)2-3-8-9(12)4-7(11)5-10(8)13/h4-6,14H,2-3H2,1H3/t6-/m1/s1
- InChIKey: RCNARJWGILXADM-ZCFIWIBFSA-N
- SMILES: FC1C=C(C=C(C=1CC[C@@H](C)O)F)F
計算された属性
- 精确分子量: 204.07619946g/mol
- 同位素质量: 204.07619946g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 20.2Ų
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1802636-0.05g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 0.05g |
$732.0 | 2023-09-19 | ||
Enamine | EN300-1802636-0.5g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 0.5g |
$836.0 | 2023-09-19 | ||
Enamine | EN300-1802636-5.0g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 5g |
$4517.0 | 2023-06-02 | ||
Enamine | EN300-1802636-10g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 10g |
$3746.0 | 2023-09-19 | ||
Enamine | EN300-1802636-5g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 5g |
$2525.0 | 2023-09-19 | ||
Enamine | EN300-1802636-0.25g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 0.25g |
$801.0 | 2023-09-19 | ||
Enamine | EN300-1802636-1g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 1g |
$871.0 | 2023-09-19 | ||
Enamine | EN300-1802636-0.1g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 0.1g |
$767.0 | 2023-09-19 | ||
Enamine | EN300-1802636-2.5g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 2.5g |
$1707.0 | 2023-09-19 | ||
Enamine | EN300-1802636-1.0g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 1g |
$1557.0 | 2023-06-02 |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
(2R)-4-(2,4,6-trifluorophenyl)butan-2-olに関する追加情報
(2R)-4-(2,4,6-Trifluorophenyl)Butan-2-Ol: A Comprehensive Overview
The compound (2R)-4-(2,4,6-trifluorophenyl)butan-2-ol (CAS No. 2227825-61-6) is a structurally unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its chiral center at the second carbon atom of the butanol backbone, which imparts stereochemical properties essential for its functional applications. The presence of a trifluorophenyl group at the fourth position further enhances its chemical reactivity and stability. Recent studies have highlighted its role in asymmetric synthesis and its potential as an intermediate in drug development.
The synthesis of (2R)-4-(2,4,6-trifluorophenyl)butan-2-ol involves multi-step processes that emphasize the importance of stereocontrol. Researchers have employed various methodologies, including enzymatic catalysis and organocatalytic approaches, to achieve high enantiomeric excess (ee) in the final product. These methods not only improve the efficiency of the synthesis but also align with green chemistry principles by minimizing waste and reducing energy consumption.
One of the most notable applications of this compound is in the field of asymmetric catalysis. Its chiral center serves as a platform for inducing asymmetry in subsequent reactions, making it a valuable tool in the synthesis of complex molecules. For instance, recent studies have demonstrated its utility in the preparation of biologically active compounds with high enantioselectivity. This has positioned it as a key intermediate in the development of novel pharmaceutical agents targeting various therapeutic areas.
In addition to its role in drug discovery, (2R)-4-(2,4,6-trifluorophenyl)butan-2-ol has shown promise in materials science. Its unique combination of fluorine atoms and hydroxyl groups enables it to participate in versatile chemical transformations. For example, it has been used as a building block in the synthesis of advanced polymers and surfactants with tailored properties. These applications underscore its versatility across different scientific domains.
Recent advancements in computational chemistry have also shed light on the electronic properties of this compound. Quantum mechanical calculations have revealed that the trifluorophenyl group significantly influences the electronic distribution within the molecule, enhancing its reactivity towards nucleophilic and electrophilic attacks. This understanding has facilitated the design of more efficient reaction pathways for its utilization in organic synthesis.
Furthermore, (2R)-4-(2,4,6-trifluorophenyl)butan-2-ol has been explored for its potential in enantioselective reductions and oxidations. Its ability to act as both a substrate and a catalyst precursor makes it a versatile molecule in modern organic chemistry. Researchers have leveraged this property to develop innovative strategies for synthesizing chiral compounds with high optical purity.
In conclusion, (2R)-4-(2,4,6-trifluorophenyl)butan-2-ol (CAS No. 2227825-61-6) stands out as a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and stereochemical properties make it an invaluable tool for scientists seeking to advance their research into complex molecular systems. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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